Benzyl 3-chloropropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHRQQUQCZZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278062 | |
| Record name | Benzyl 3-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-07-1 | |
| Record name | NSC404503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC5954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 3-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design
Established Laboratory-Scale Synthesis Routes
The laboratory-scale synthesis of Benzyl (B1604629) 3-chloropropanoate (B8744493) can be achieved through several well-established methods. These routes primarily involve the formation of the ester bond and the introduction of the chlorine atom.
Esterification Reactions of Carboxylic Acids and Alcohols
A primary and straightforward method for the synthesis of Benzyl 3-chloropropanoate is the direct esterification of 3-chloropropanoic acid with benzyl alcohol. This reaction, a classic example of Fischer-Speier esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. athabascau.camasterorganicchemistry.combyjus.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed. byjus.comlibretexts.org
Another effective method involves the reaction of benzyl alcohol with 3-chloropropionyl chloride, the acid chloride derivative of 3-chloropropanoic acid. athabascau.ca This method is generally faster and not reversible, often leading to higher yields of the desired ester. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. A similar procedure for the synthesis of the isomeric Benzyl 2-chloropropanoate has been reported, providing a high yield of the product.
Table 1: Comparison of Esterification Methods for Benzyl Propanoate Synthesis
| Method | Reactants | Catalyst/Base | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | 3-Chloropropanoic acid, Benzyl alcohol | Concentrated H₂SO₄ or HCl | Heating under reflux | Readily available starting materials | Reversible reaction, may require removal of water |
| Acyl Chloride Method | 3-Chloropropionyl chloride, Benzyl alcohol | Pyridine or other non-nucleophilic base | Cooled conditions, then room temperature | High yield, irreversible | 3-Chloropropionyl chloride is moisture-sensitive |
Halogenation Reactions in Propanoate Synthesis
The introduction of the chlorine atom at the 3-position of a propanoate backbone is a key step that can be achieved through various halogenation reactions. While the direct halogenation of benzyl propanoate at the 3-position is challenging due to potential side reactions on the aromatic ring and the benzylic position, the synthesis of the precursor, 3-chloropropanoic acid, often involves a halogenation step.
One common industrial method for the preparation of 3-chloropropanoic acid is the hydrochlorination of acrylic acid. This process involves the addition of hydrogen chloride across the double bond of acrylic acid. google.com
Utilization of In Situ Generated Reagents for Chloropropanoate Formation
In some synthetic strategies, the chlorinating agent can be generated in situ. This approach can offer advantages in terms of safety and reactivity. For instance, a mixture of an oxidant and a chloride source can produce a reactive chlorine species that can then participate in the chlorination of a suitable substrate. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the concept is well-established in organic synthesis for the chlorination of various organic molecules. nih.govnih.gov One patented method for the preparation of 3-chloropropionate involves the use of a lower acid chloride in the presence of an alcohol and an acrylate (B77674), where hydrogen chloride is generated in situ to participate in the addition reaction. google.com
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry often employs catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and related halogenated esters can benefit from such advanced catalytic approaches.
Acid-Catalyzed Esterification Processes
As mentioned in the Fischer-Speier esterification, acid catalysts are crucial. athabascau.camasterorganicchemistry.combyjus.comlibretexts.org While traditional catalysts include strong mineral acids like sulfuric acid, modern approaches may utilize solid acid catalysts. These heterogeneous catalysts can offer advantages such as easier separation from the reaction mixture and potential for recycling. Examples of solid acid catalysts that have been used for esterification reactions include various zeolites and ion-exchange resins. These catalysts provide acidic sites to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. organic-chemistry.org
Table 2: Acid Catalysts in Esterification Reactions
| Catalyst Type | Examples | Advantages |
| Homogeneous | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH) | High catalytic activity |
| Heterogeneous | Zeolites, Nafion, Amberlyst resins | Ease of separation, reusability, potentially milder reaction conditions |
Transition Metal-Catalyzed Coupling in Related Halogenated Esters
Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While not a primary method for the synthesis of the parent this compound, transition metal-catalyzed cross-coupling reactions are highly relevant for the further functionalization of this molecule and related halogenated esters. nih.govmdpi.comrsc.org
For instance, the chlorine atom in this compound can be substituted in cross-coupling reactions. Palladium, nickel, and copper catalysts are commonly employed for reactions such as Suzuki, Heck, and Sonogashira couplings, which would allow for the introduction of a wide variety of substituents at the 3-position of the propanoate chain. mdpi.comorganicreactions.org These reactions typically involve the coupling of an organometallic reagent with the alkyl halide. The development of these catalytic systems has significantly expanded the synthetic utility of halogenated esters, enabling the construction of complex molecular architectures. nih.govmdpi.comrsc.org
Photoredox Catalysis for Chloropropanoate Derivatives
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions. This approach utilizes light energy to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide range of chemical transformations. wikipedia.org The versatility of this method allows for the formation of new chemical bonds that are often challenging to create using traditional thermal methods. du.ac.in
In the context of chloropropanoate derivatives, photoredox catalysis offers innovative pathways for their synthesis and functionalization. For instance, a visible-light-promoted procedure has been developed for the construction of spirocyclopropyl succinimides and cyclopropyl-acetamides starting from methyl 4-chloro-2-methylenebutanoate, a related chloropropanoate derivative. nih.gov This transformation proceeds through a radical addition and cyclization cascade, showcasing the ability of photoredox methods to tolerate valuable functional groups and facilitate complex molecular constructions. nih.gov The key advantage of this catalytic system is its ability to operate under gentle conditions, using endlessly renewable solar energy as a driving force, which minimizes side reactions and enhances functional group compatibility. acs.org
The general mechanism involves a photocatalyst, typically a transition metal complex (like iridium or ruthenium) or an organic dye, which absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer with a substrate to form a radical ion, initiating the desired chemical cascade. wikipedia.org This strategy of generating radical species in a controlled manner is fundamental to the precise synthesis of high-value chemical products. acs.org
Industrial Production Methods and Process Optimization Considerations
The industrial-scale synthesis of 3-chloropropanoate esters, including the benzyl ester, requires methods that are safe, efficient, and economically viable. A prominent industrial method involves the reaction of an acrylate ester with hydrogen chloride. One innovative approach generates hydrogen chloride in situ from the reaction of a lower acyl chloride with an anhydrous alcohol in the presence of the acrylate raw material. This process avoids the direct handling of corrosive hydrogen chloride gas, which mitigates safety risks and reduces corrosion to pipelines and equipment.
This in situ method offers several advantages for industrial production:
Enhanced Safety: It eliminates the need to store and transport gaseous hydrogen chloride.
High Reactant Utilization: The hydrogen chloride is generated directly in the reaction mixture, leading to high utilization efficiency.
Reduced Waste: The process is designed to be more environmentally friendly with fewer waste streams ("three wastes").
Cost-Effectiveness: It avoids the use of 3-chloropropionic acid as a starting material, which can be more expensive and associated with significant pollution in its own manufacturing process.
Process optimization is critical for maximizing yield and ensuring economic feasibility. Key parameters that must be controlled and optimized include reaction temperature, catalyst loading, and the molar ratio of reactants. Response surface methodology (RSM) is a statistical tool that can be effectively employed to study the effects of these variables and determine the optimal operating conditions. For the related synthesis of benzyl propionate (B1217596), studies have shown that factors like catalyst amount, alcohol-to-acid ratio, and temperature significantly impact the conversion rate and final yield.
Furthermore, modern industrial processes are increasingly shifting from batch to continuous manufacturing. Continuous flow synthesis offers benefits such as improved heat and mass transfer, better process control, and enhanced safety. A continuous process for a related compound, N-benzylhydroxylamine hydrochloride, was optimized by systematically investigating feed flow rate and material concentration, leading to a significant reduction in the required excess of one of the reactants. This highlights the potential for continuous flow technology to improve the efficiency and sustainability of this compound production.
Below is a table summarizing key considerations for process optimization.
| Parameter | Consideration | Impact on Process | Optimization Goal |
| Reactant Molar Ratio | The ratio of acrylate to the HCl-generating species (acyl chloride and alcohol). | Affects reaction completeness and can lead to side products if not balanced. | Maximize conversion of the limiting reagent while minimizing excess. |
| Temperature | Controls the rate of reaction and the formation of byproducts. | Higher temperatures increase reaction rate but may promote polymerization or degradation. | Find the optimal temperature that maximizes yield in a reasonable timeframe without significant byproduct formation. |
| Catalyst Loading | In esterification reactions, the amount of acid catalyst used. | Affects reaction rate. Too much can lead to corrosion and difficult workup. | Use the minimum amount of catalyst required to achieve the desired reaction rate. |
| Residence Time | In a continuous flow setup, the time reactants spend in the reactor. | Determines the extent of conversion. | Optimize for maximum conversion without allowing for the formation of degradation products. |
Stereoselective Synthesis and Chiral Analogue Preparation
The synthesis of specific stereoisomers (enantiomers or diastereomers) of a molecule is crucial in the pharmaceutical and agrochemical industries, as different isomers often exhibit vastly different biological activities. wikipedia.org Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, can be approached through several strategic routes. wikipedia.org
For chloropropanoate derivatives, achieving stereoselectivity typically involves one of the following methods:
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The steric bulk of the auxiliary directs alkylation to one face of the molecule, thereby creating a new stereocenter with high selectivity. wikipedia.org Similarly, Evans oxazolidinones are widely used to direct stereoselective aldol, alkylation, and acylation reactions. wikipedia.orgtcichemicals.com
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. acs.org For instance, the enantioselective α-chlorination of tertiary silyl (B83357) ketene (B1206846) acetals can be achieved using a chiral squaramide catalyst that activates the reactants through hydrogen bonding. nih.gov Another powerful method is the catalytic asymmetric chloroamination of α,β-unsaturated esters, which uses a chiral scandium complex to produce β-chloro-α-amino acid derivatives with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. acs.org
Enzymatic Kinetic Resolution: This method utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols and esters through stereoselective acylation or hydrolysis. nih.govmdpi.com For example, Candida antarctica lipase (B570770) B (CalB) is a highly selective and thermostable enzyme used in the kinetic resolution of various chiral alcohols. nih.gov In a dynamic kinetic resolution (DKR), the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single, pure enantiomer. nih.gov
The table below outlines these primary strategies for preparing chiral analogues.
| Strategy | Description | Key Features | Example Application Area |
| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction. wikipedia.orgsigmaaldrich.com | Stoichiometric use of the auxiliary is required; involves additional steps for attachment and removal. wikipedia.org | Stereoselective alkylation of carboxylic acid derivatives. wikipedia.org |
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. acs.org | Highly efficient; a small amount of catalyst can produce a large amount of product. | Enantioselective chlorination or chloroamination reactions. nih.govacs.org |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. nih.gov | High enantioselectivity under mild conditions; limited to 50% yield unless paired with racemization (DKR). nih.gov | Separation of racemic esters or alcohols via selective hydrolysis or acylation. nih.gov |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions of the Chlorinated Moiety
The chlorine atom in benzyl (B1604629) 3-chloropropanoate (B8744493) is susceptible to displacement by various nucleophiles, a characteristic reaction of alkyl halides. This allows for the introduction of diverse functional groups at the 3-position of the propanoate chain.
Reactions with Oxygen-Based Nucleophiles
The reaction of benzyl 3-chloropropanoate with oxygen-based nucleophiles, such as alcohols and phenols, can lead to the formation of ether linkages. This type of reaction, often catalyzed by a base, proceeds via a nucleophilic substitution mechanism. For instance, in the presence of a suitable base, an alkoxide or phenoxide ion can be generated, which then acts as the nucleophile to displace the chloride ion.
The etherification of benzylic alcohols, a related reaction, can be catalyzed by iron(III) chloride, with electron-donating groups on the aromatic ring generally leading to higher reactivity. nih.gov Another method for the chemoselective etherification of benzyl alcohols utilizes 2,4,6-trichloro-1,3,5-triazine and an alcohol, catalyzed by dimethyl sulfoxide, proceeding through a carbocation intermediate. organic-chemistry.org While these examples involve the formation of benzyl ethers from benzyl alcohols, the underlying principle of nucleophilic attack by an oxygen species is relevant to the reactions of this compound.
| Nucleophile | Reagent/Catalyst | Product Type |
|---|---|---|
| Alcohol (ROH) | Base (e.g., NaH) | 3-alkoxypropanoate ester |
| Phenol (ArOH) | Base (e.g., K₂CO₃) | 3-aryloxypropanoate ester |
Reactions with Nitrogen-Based Nucleophiles
Nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, can react with this compound to form β-amino esters. These reactions are fundamental in the synthesis of various biologically active molecules and pharmaceutical intermediates. nih.govmdpi.com The reaction typically proceeds via an S\N2 mechanism where the nitrogen atom of the amine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.
The synthesis of β-amino esters is a well-established area of organic chemistry, with various methods developed to achieve this transformation. nih.govmdpi.comscielo.br For example, the conjugate addition of lithium amides to α,β-unsaturated esters is a key step in some asymmetric syntheses of β-amino esters. While not a direct substitution on a chloro-precursor, it highlights the importance of the β-amino ester scaffold. In the context of this compound, direct amination provides a straightforward route to this class of compounds.
| Nucleophile | Product Type |
|---|---|
| Ammonia (NH₃) | Benzyl 3-aminopropanoate |
| Primary Amine (RNH₂) | Benzyl 3-(alkylamino)propanoate |
| Secondary Amine (R₂NH) | Benzyl 3-(dialkylamino)propanoate |
Reactions with Sulfur-Based Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react readily with this compound to form thioethers. msu.edu The high nucleophilicity of sulfur compounds ensures that these reactions are often efficient. msu.edu The reaction mechanism is typically an S\N2 displacement of the chloride.
The synthesis of thioethers from alkyl halides is a common transformation in organic synthesis. organic-chemistry.org Various methods exist for the formation of C-S bonds, including the use of thiourea (B124793) as an odorless sulfur source in reactions with organic halides. taylorandfrancis.com Copper-catalyzed coupling of benzyl alcohols with thiols has also been developed as an efficient method for synthesizing benzyl thioethers. nih.govresearchgate.net In the case of this compound, the reaction with a thiol in the presence of a base provides a direct route to the corresponding 3-thio-substituted propanoate ester.
| Nucleophile | Reagent/Catalyst | Product Type |
|---|---|---|
| Thiol (RSH) | Base (e.g., Et₃N) | 3-(alkylthio)propanoate ester |
| Thiophenol (ArSH) | Base (e.g., K₂CO₃) | 3-(arylthio)propanoate ester |
Ester Hydrolysis Pathways under Varying Conditions
The ester functional group in this compound can be cleaved through hydrolysis to yield benzyl alcohol and 3-chloropropanoic acid. This reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis Mechanisms
The mechanism can be described by the following steps:
The kinetics of acid-catalyzed ester hydrolysis are often studied to determine the reaction rate and order. scribd.comyoutube.com
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orgjove.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.orgorganicchemistrytutor.com
The generally accepted mechanism for base-catalyzed ester hydrolysis (BAC2) involves the following steps:
This process is effectively irreversible because the final deprotonation step drives the reaction to completion, as the resulting carboxylate anion is resonance-stabilized and less susceptible to further nucleophilic attack. libretexts.orgjove.com
| Condition | Catalyst | Key Intermediate | Final Products (after workup) | Reversibility |
|---|---|---|---|---|
| Acidic | H₃O⁺ | Protonated Carbonyl | 3-Chloropropanoic Acid & Benzyl Alcohol | Reversible |
| Basic | OH⁻ | Tetrahedral Alkoxide | 3-Chloropropanoic Acid & Benzyl Alcohol | Irreversible |
Reduction Chemistry and Product Formation
The reduction of this compound can proceed via different pathways depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester functionality. masterorganicchemistry.com This reaction typically yields benzyl alcohol and 3-chloropropan-1-ol through the cleavage of the ester bond and subsequent reduction of the resulting carboxylate and benzyl fragments.
Catalytic hydrogenation presents another avenue for the reduction of this compound. Using catalysts such as palladium on carbon (Pd/C), it is possible to achieve hydrogenolysis of the benzyl group, cleaving the benzyl-oxygen bond to produce toluene (B28343) and 3-chloropropanoic acid. google.comorganicchemistrydata.orgorganic-chemistry.org The reactivity of the carbon-chlorine bond towards reduction under these conditions can vary. While some catalytic systems are designed to be chemoselective for other functional groups, others may also lead to the reduction of the C-Cl bond. rsc.orgscirp.org The choice of catalyst and reaction conditions is therefore crucial in determining the final product distribution. For instance, the use of specific inhibitors can prevent the cleavage of benzyl ethers during hydrogenation, highlighting the tunability of these reactions. organic-chemistry.org
The following table summarizes the expected products from the reduction of this compound with different reagents.
| Reagent | Product(s) | Reaction Type |
| Lithium Aluminum Hydride (LiAlH₄) | Benzyl alcohol, 3-chloropropan-1-ol | Ester Reduction |
| H₂ / Palladium on Carbon (Pd/C) | Toluene, 3-Chloropropanoic Acid | Hydrogenolysis |
Cross-Coupling Reactions Involving Halo-Esters
This compound, as a halo-ester, can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools in organic synthesis for constructing complex molecular frameworks. nih.gov Iron, nickel, and cobalt catalysts have emerged as effective and more sustainable alternatives to traditional palladium catalysts for these transformations. nih.govnih.gov
Reductive cross-coupling has become a prominent strategy for the union of two electrophiles, such as a halo-ester and an aryl halide. chemrxiv.orgnsf.gov This approach avoids the pre-formation of organometallic reagents and often proceeds under mild conditions. chemrxiv.orgrsc.org In a typical nickel-catalyzed reductive cross-coupling, a stoichiometric reductant, such as manganese metal (Mn⁰), is used to turn over the catalytic cycle. acs.orgacs.org For instance, the coupling of ethyl 3-chloropropanoate with a substituted 2-chloropyridine (B119429) has been achieved on a large scale using a nickel catalyst and Mn⁰ as the reductant. acs.orgresearchgate.net
Dual-catalyst systems, such as those combining nickel and photoredox catalysts, offer an alternative strategy. nih.govnsf.gov In these systems, an organic reductant, like a Hantzsch ester, can be employed, which is activated by a photoredox catalyst to drive the nickel-catalyzed cross-coupling cycle. nsf.gov These methods have been successfully applied to the asymmetric reductive cross-coupling of α-chloro esters with aryl iodides, yielding α-aryl esters with high enantioselectivity. chemrxiv.orgnsf.gov
The table below outlines different reductive cross-coupling strategies involving halo-esters.
| Catalytic System | Reductant | Coupled Partner | Product Type |
| Nickel / Chiral Ligand | Mn⁰ | Aryl Iodide | α-Aryl Ester |
| Nickel / Photoredox Catalyst | Hantzsch Ester | Aryl Iodide | α-Aryl Ester |
| Iron / Chiral Ligand | Grignard Reagent | Aryl Grignard | α-Aryl Ester |
The mechanisms of metal-catalyzed cross-coupling reactions involving halo-esters are often complex and can involve radical intermediates. nih.govnih.gov For iron-catalyzed cross-couplings, there is a consensus that the reaction proceeds through the formation of an alkyl radical. nih.gov A low-valent iron species, often proposed to be Fe(I), activates the carbon-halogen bond of the halo-ester to generate an α-ester radical. nih.gov This radical can then be trapped by an organoiron(II) species to form an iron(III) intermediate, which subsequently undergoes reductive elimination to furnish the cross-coupled product. nih.gov
In nickel-catalyzed reductive cross-couplings, the mechanism is also believed to involve radical intermediates. orgsyn.orgacs.org The reaction cycle can be initiated by the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. acs.org This low-valent nickel species can then react with one of the electrophiles. In the case of cross-electrophile coupling, it is proposed that the nickel catalyst preferentially reacts with the aryl halide to form an organonickel(II) intermediate. orgsyn.org The alkyl halide is separately activated, often by the reductant or another catalytic cycle, to form an alkyl radical. acs.org The capture of this radical by the organonickel(II) species leads to a high-valent nickel(III) intermediate, which then reductively eliminates the final product. orgsyn.orgacs.org
Comparative Reactivity Analyses of Structurally Similar Halogenated Esters
The reactivity of halogenated esters is significantly influenced by the nature of the halogen, the position of the halogen on the alkyl chain, and the steric and electronic properties of the ester group. chemistry.coachsaskoer.ca For instance, in nucleophilic substitution reactions, the reactivity generally follows the trend I > Br > Cl > F, corresponding to the leaving group ability of the halide.
In the context of this compound, comparison with its structural isomers and analogues reveals key reactivity differences. For example, benzyl 2-chloropropanoate, with the chlorine atom on the α-carbon, is expected to be more reactive in Sₙ2-type nucleophilic substitution reactions compared to the β-substituted this compound. The proximity of the electron-withdrawing ester group in the α-position can stabilize the transition state of nucleophilic attack.
The ester group itself also plays a role. Comparing this compound with tert-butyl 3-chloropropanoate, the bulky tert-butyl group can sterically hinder reactions at the carbonyl carbon. However, the electronic effect of the benzyl versus the tert-butyl group on the reactivity of the C-Cl bond is generally considered to be minor. Phenyl 3-chloropropanoate, on the other hand, features a phenyl ester group which is less sterically demanding than a benzyl group and can influence the electronic properties of the ester carbonyl.
The following table provides a qualitative comparison of the reactivity of structurally similar halogenated esters.
| Compound | Halogen Position | Ester Group | Expected Relative Reactivity in Sₙ2 |
| This compound | β | Benzyl | Baseline |
| Benzyl 2-chloropropanoate | α | Benzyl | Higher |
| tert-Butyl 3-chloropropanoate | β | tert-Butyl | Similar (at C-Cl), Lower (at C=O) |
| Phenyl 3-chloropropanoate | β | Phenyl | Similar |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are indispensable tools for unraveling the intricate mechanisms of reactions involving this compound. nih.govnsf.gov Kinetic studies, which measure reaction rates under varying concentrations of reactants and catalysts, can help to determine the rate-determining step of a reaction and the order of the reaction with respect to each component. acs.orgjocpr.com For example, in metal-catalyzed cross-coupling reactions, kinetic experiments have been used to demonstrate that the activation of the C(sp³)-electrophile can be the rate-determining step. acs.org
Spectroscopic techniques provide snapshots of the reacting species and can help to identify key intermediates. nsf.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for characterizing the structure of reactants, products, and stable intermediates. In situ NMR studies can monitor the progress of a reaction in real-time. For instance, ¹H and ¹³C NMR can confirm the structural integrity of this compound and identify characteristic peaks for the benzyl and propanoate moieties.
In the context of cross-coupling reactions, spectroscopic methods combined with computational studies have been crucial for elucidating the role of different metal oxidation states and radical intermediates. nih.govnsf.gov For example, DFT (Density Functional Theory) calculations have been used to model the energy profiles of proposed catalytic cycles, providing insights into the feasibility of different mechanistic pathways, such as those involving Fe(I)/Fe(II)/Fe(III) or Ni(I)/Ni(III) cycles. nih.govacs.org Radical probe experiments, using substrates designed to undergo characteristic rearrangements if a radical is formed, have provided experimental evidence for the involvement of radical intermediates in iron- and cobalt-catalyzed cross-couplings of halo-esters. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Intermediate in Complex Organic Molecule Synthesis
Benzyl (B1604629) 3-chloropropanoate (B8744493) is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for sequential or selective reactions, making it a key component in multi-step synthetic pathways. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, while the benzyl ester can be cleaved under specific conditions, providing a carboxylic acid functionality.
A notable example of its application is in the synthesis of notopterol (B1679982) derivatives, which are investigated for their potential therapeutic properties. acs.org In one synthetic scheme, 3-chloropropionyl chloride (a closely related acylating agent) is used to acylate a precursor molecule, forming an intermediate that is structurally analogous to a derivative of benzyl 3-chloropropanoate. acs.org This step is crucial for building the final molecular architecture. acs.org Similarly, related structures like pentane-1,5-diyl bis(3-chloropropanoate) serve as key intermediates in the synthesis of complex tetrahydroisoquinoline compounds, which are precursors to non-depolarizing neuromuscular-blocking drugs. google.com
The reactivity of the chloro-ester moiety is also highlighted in modern synthetic methodologies like cross-electrophile coupling. While a specific study used the ethyl ester, ethyl 3-chloropropanoate, the principle applies to the benzyl analogue. Such reactions, coupling two different electrophiles, represent an advanced strategy for C-C bond formation, central to constructing complex molecular skeletons. acs.org
Building Block for Pharmaceutical and Agrochemical Precursors
The chemical framework of this compound is a valuable starting point for the synthesis of precursors for the pharmaceutical and agrochemical industries. The chlorinated propionate (B1217596) scaffold is a recurring motif in bioactive molecules. vulcanchem.com
In pharmaceutical research, the compound is used in the development of potential drug candidates. For instance, derivatives of 3-chloropropanoate are used to synthesize molecules targeting Alzheimer's disease by inhibiting key enzymes like BACE1 and GSK3β. acs.org The synthesis of notopterol derivatives designed as triple inhibitors involves intermediates formed from 3-chloropropionyl chloride, demonstrating the importance of this structural unit. acs.org Furthermore, the core structure is found in precursors for antimicrobial agents and peptidomimetics.
In the agrochemical sector, chlorinated propionate derivatives are known precursors to herbicides and plant growth regulators. vulcanchem.com The reactivity of the chlorine atom allows for its use in alkylation or nucleophilic substitution reactions to build more complex herbicidal molecules. vulcanchem.com For example, the related compound tert-butyl 3-chloropropanoate is utilized to create herbicides and pesticides, with research showing increased efficacy against resistant pest strains.
Table 1: Examples of Precursors Synthesized from 3-Chloropropanoate Derivatives
| Target Compound Class | Intermediate/Precursor | Application Area | Research Finding | Source |
|---|---|---|---|---|
| Tetrahydroisoquinoline derivatives | Pentamethylene bis(3-chloropropanoate) | Pharmaceuticals | Key intermediate for neuromuscular-blocking drugs. | google.com |
| Notopterol Derivatives | Intermediate B1-1 (from 3-chloropropionyl chloride) | Pharmaceuticals | Designed as triple inhibitors for Alzheimer's Disease treatment. | acs.org |
| Herbicides/Pesticides | tert-Butyl 3-chloropropanoate | Agrochemicals | Formulations showed increased efficacy against resistant pests. |
Contribution to Polymer and Advanced Material Preparation
This compound is employed in the preparation of polymers and other advanced materials. Its bifunctionality allows it to act as an initiator or a monomeric unit, contributing to the construction of polymer chains with specific properties.
Cationic polymerization is a method of chain-growth polymerization limited to monomers that are nucleophilic and can form stable cations, such as alkenes with electron-donating substituents and certain heterocycles. wikipedia.org The initiation of this process often involves a Lewis acid coinitiator (e.g., AlCl₃, BF₃, TiCl₄) and a cation source, which can be water, alcohols, or a carbocation donor like an ester. wikipedia.org
Given its structure, this compound can theoretically serve as an initiator (a cationogen) in such systems. In the presence of a strong Lewis acid, the chlorine atom can be abstracted, generating a stabilized carbocation that initiates the polymerization of a suitable monomer, like isobutylene (B52900) or vinyl ethers. wikipedia.orgacs.org This process would attach the benzyl propanoate group to the beginning of the resulting polymer chain, functionalizing the material.
Controlled radical polymerization (CRP), also known as living radical polymerization, enables the synthesis of polymers with controlled molecular weight, narrow polydispersity, and complex architectures. sigmaaldrich.comtcichemicals.com One of the most common CRP techniques is Atom Transfer Radical Polymerization (ATRP). ATRP relies on the reversible activation and deactivation of a dormant polymer chain, typically a species with a terminal halogen atom, catalyzed by a transition metal complex. tcichemicals.com
The initiation of ATRP requires an alkyl halide initiator. tcichemicals.com this compound, with its alkyl chloride functionality, is a suitable candidate to act as an initiator for the ATRP of various vinyl monomers like styrene (B11656) or acrylates. vot.pl Upon reaction with the activator form of the metal catalyst (e.g., Cu(I)/Ligand), the C-Cl bond would homolytically cleave, generating a radical that initiates polymerization and the deactivator catalyst form (e.g., Cu(II)Cl/Ligand). This allows for the controlled growth of polymer chains from the this compound molecule. rsc.org
Table 2: Potential Role of this compound in Polymerization
| Polymerization Type | Role of this compound | Required Co-reagents | Resulting Polymer Feature | Source |
|---|---|---|---|---|
| Cationic Polymerization | Initiator (Cationogen) | Lewis Acid (e.g., TiCl₄), Monomer (e.g., Isobutylene) | Polymer chain with a benzyl propanoate head-group. | wikipedia.orgacs.org |
Synthetic Utility in Derivatization for Functional Molecular Design
The dual functionality of this compound makes it an excellent tool for derivatization in the design of functional molecules. The chlorine atom serves as a reactive handle for introducing various functional groups via nucleophilic substitution, while the benzyl ester can be selectively removed or modified. This allows chemists to systematically alter molecular structures to achieve desired properties, a key principle in fields like medicinal chemistry and materials science. acs.orgmdpi.com
For example, the design of enzyme inhibitors often requires precise positioning of functional groups to interact with an active site. acs.org The 3-chloropropanoate framework allows for the introduction of nucleophiles (amines, thiols, etc.) at the 3-position, while the ester provides a point for further modification or linkage to other molecular scaffolds. acs.org This is exemplified in the synthesis of notopterol derivatives, where the core structure is systematically modified to optimize inhibitory activity against multiple biological targets. acs.org
Furthermore, the principles of "click chemistry," which prioritize reactions that are high-yielding and create minimal byproducts, can be applied. chemie-brunschwig.ch The chloro group can be converted to an azide, which can then undergo highly efficient cycloaddition reactions, providing a powerful method for linking the molecule to other substrates, surfaces, or biomolecules. This utility in derivatization is crucial for creating materials with tailored functions, such as chiral stationary phases for chromatography or targeted drug-delivery systems. mdpi.com
Advanced Analytical Characterization and Methodological Development
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental in elucidating the molecular structure of Benzyl (B1604629) 3-chloropropanoate (B8744493) and verifying its purity by identifying characteristic atomic and molecular vibrations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of Benzyl 3-chloropropanoate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. gcms.czjiangnan.edu.cn In ¹H NMR, characteristic peaks can be expected, such as the benzyl CH₂ protons appearing around 5.1 ppm. The aromatic protons of the benzyl group typically resonate between 7.28 and 7.38 ppm in a deuterated chloroform (B151607) (CDCl₃) solvent. carlroth.com The methylene (B1212753) protons adjacent to the chlorine atom and the carbonyl group would also exhibit distinct chemical shifts. For a similar compound, ethyl 3-chloropropanoate, the protons of the -CH₂-Cl group appear at approximately 3.76 ppm, and the protons of the -C(=O)CH₂- group are seen around 2.79 ppm. chemicalbook.com
¹³C NMR spectroscopy complements the ¹H NMR data by identifying the chemical environments of the carbon atoms. The carbonyl carbon of the ester group is expected to have a chemical shift of around 170 ppm. In a related structure, ethyl 3-chloropropanoate, the carbonyl carbon appears at approximately 170.1 ppm, the carbon of the -CH₂-Cl group at 38.8 ppm, the carbon of the -C(=O)CH₂- group at 40.9 ppm, the -O-CH₂- carbon at 61.3 ppm, and the methyl carbon at 14.1 ppm. For this compound, the benzylic CH₂ carbon would be expected around 67-68 ppm, and the aromatic carbons would appear in the 128-136 ppm range. rsc.orglibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl Aromatic Protons | 7.28 - 7.38 | 128.0 - 136.0 |
| Benzylic Methylene (-OCH₂-) | ~5.1 | ~67.0 |
| Methylene adjacent to Chlorine (-CH₂Cl) | ~3.8 | ~41.0 |
| Methylene adjacent to Carbonyl (-COCH₂-) | ~2.8 | ~39.0 |
| Carbonyl Carbon (C=O) | - | ~170.0 |
Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups in this compound. gcms.czjiangnan.edu.cn The most prominent absorption band is expected for the carbonyl (C=O) group of the ester, which typically appears as a strong, sharp peak in the range of 1735-1750 cm⁻¹. libretexts.orgspecac.com The C-O stretching vibration of the ester group will also be present, generally in the region of 1000-1300 cm⁻¹. vscht.cz
Additionally, the C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches will be observed in the 2850-3000 cm⁻¹ range. libretexts.orgcore.ac.uk The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹, although its identification can sometimes be complicated by the presence of other absorptions.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (Ester) | C=O Stretch | 1735 - 1750 | Strong |
| Ester C-O | C-O Stretch | 1000 - 1300 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium to Weak |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity. core.ac.ukscioninstruments.comsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and confirming its identity. In this technique, the compound is vaporized and separated from other volatile components based on its boiling point and interactions with the GC column. etamu.edu A polar column, such as one with a DB-5 stationary phase, is often suitable for the separation of esters.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). wisc.edu This process generates a molecular ion and a characteristic fragmentation pattern that serves as a molecular fingerprint. scioninstruments.cometamu.edu For this compound, key fragments would likely include the benzyl cation (m/z 91) and fragments corresponding to the loss of the chlorine atom or the entire chloropropanoate group. The mass spectrum of the related compound, benzyl chloride, shows a prominent peak at m/z 91. hmdb.ca Analysis of these fragments allows for unambiguous identification of the compound. scholarsresearchlibrary.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purity determination of this compound, particularly for detecting non-volatile impurities. A common approach involves reverse-phase chromatography using a C18 column. helixchrom.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, which may be acidified with phosphoric or formic acid to improve peak shape. sielc.comsielc.comsielc.com
Detection is often achieved using a UV detector, with the wavelength set between 210 and 220 nm to monitor the absorbance of the benzene (B151609) ring in the benzyl group. The retention time of the compound under specific conditions is a key parameter for its identification, and the area of the peak is proportional to its concentration, allowing for quantification of purity. google.com
Table 3: Typical HPLC Parameters for the Analysis of this compound and Related Compounds
| Parameter | Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile and water with phosphoric or formic acid |
| Detection | UV at 210-220 nm |
| Application | Purity assessment and quantification of non-volatile impurities |
While this compound itself is not chiral, related chloropropanoate esters that are chiral can be separated into their respective enantiomers using chiral chromatography. This is particularly relevant for analogues where the chlorine atom is at the 2-position, creating a chiral center. Techniques such as chiral gas chromatography (GC) and chiral HPLC are employed for this purpose.
In chiral GC, cyclodextrin-based stationary phases are commonly used to achieve enantiomeric separation. gcms.cz For instance, the enantiomers of methyl 2-chloropropionate have been successfully separated using such columns. jiangnan.edu.cnmst.edu The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. chula.ac.thresearchgate.net
Chiral HPLC can also be utilized for the separation of enantiomers of related compounds. The choice of the chiral stationary phase is critical and depends on the specific structure of the analyte. The separation of enantiomers is crucial in many fields, as different enantiomers can exhibit distinct biological activities. ub.edugoogle.com
Mass Spectrometry for Molecular Characterization and Degradation Product Profiling
Mass spectrometry (MS) is an indispensable tool for the detailed molecular characterization of this compound. It provides critical information on molecular weight, structural integrity, and the profile of any degradation products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely utilized for purity assessment and quantitative analysis of trace impurities. google.comrsc.org High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in confirming the exact molecular formula by providing a highly accurate mass measurement of the molecular ion, which helps to resolve any spectral ambiguities. google.com
The fragmentation pattern of this compound in mass spectrometry is predictable based on its ester and chlorinated alkane structure. The primary fragmentation involves the cleavage of the ester bond and bonds adjacent to the chlorine atom. Key fragmentation pathways include the loss of the benzyl group or the chloropropyl chain and rearrangements like the McLafferty rearrangement, which is common for esters.
Degradation of this compound can occur under various conditions, leading to specific byproducts that can be identified and profiled using mass spectrometry. Under hydrolytic conditions (either acidic or alkaline), the primary degradation pathway is the cleavage of the ester linkage, yielding 3-chloropropanoic acid and benzyl alcohol. google.com Thermal stress, particularly at temperatures exceeding 150°C, can induce different degradation pathways, potentially forming byproducts like benzyl chloride through retro-ene reactions. google.com LC-MS is particularly effective for creating kinetic maps of these degradation processes. google.com
Table 1: Mass Spectrometry Data for this compound
| Parameter | Description |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Primary MS Technique | GC-MS, LC-MS, HRMS |
| Predicted Key Fragments | * m/z 91: [C₇H₇]⁺ (Tropylium ion from benzyl group) |
m/z 107: [C₇H₇O]⁺ (Hydroxytropylium ion)
m/z 105: [C₇H₅O]⁺ (Benzoyl cation)
m/z 198/200: [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) | | Key Degradation Products | * Hydrolysis: 3-chloropropanoic acid, Benzyl alcohol google.com
Thermal (>150°C): Benzyl chloride google.com |
This table provides a summary of key mass spectrometric data and degradation products for this compound based on established analytical principles.
In-Situ Reaction Monitoring and Process Analytical Technologies
The synthesis of this compound, typically through the esterification of 3-chloropropanoic acid with benzyl alcohol, can be significantly enhanced by the implementation of Process Analytical Technology (PAT). google.com PAT involves the use of in-situ, real-time analytical techniques to monitor and control the manufacturing process, ensuring quality is built into the product from the start. bruker.commt.com For esterification reactions, which can be equilibrium-limited, real-time monitoring is crucial to determine reaction endpoints, track the consumption of reactants, and monitor the formation of products and intermediates without perturbing the system through sampling. spectroscopyonline.com
Several spectroscopic methods are well-suited for in-situ monitoring of this esterification process. Mid-infrared (Mid-IR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes (e.g., ReactIR), is a powerful tool. mt.compharmaceuticalonline.com It can track the concentration changes of key functional groups in real-time. For instance, the disappearance of the broad O-H stretch from benzyl alcohol and the carboxylic acid C=O stretch (~1710 cm⁻¹), along with the simultaneous appearance of the ester C=O stretch (~1735 cm⁻¹), provides a direct measure of reaction progression. pharmaceuticalonline.com
Raman spectroscopy offers a complementary in-situ monitoring technique. rsc.org It is particularly effective for monitoring reactions in aqueous or polar media and can provide clear fingerprints of both reactants and products. Online mass spectrometry, using technologies like membrane introduction mass spectrometry (MIMS), can also be adapted to monitor the reaction headspace or a liquid stream for volatile components, providing real-time concentration data. nih.govacs.org In advanced applications, even in-line Nuclear Magnetic Resonance (NMR) spectroscopy has been used to monitor similar acetylation and esterification reactions in continuous flow setups. utwente.nl
These PAT tools are integral to modern manufacturing, including continuous flow processes, where they enable rapid optimization and ensure consistent product quality through real-time feedback and control. google.comrsc.org
Table 2: Application of PAT in this compound Synthesis
| PAT Tool | Key Species Monitored | Purpose of Monitoring |
| In-Situ FTIR/ATR (e.g., ReactIR) | * 3-chloropropanoic acid (C=O stretch) |
Benzyl alcohol (O-H stretch)
this compound (Ester C=O stretch) | Track reactant consumption and product formation; determine reaction kinetics and endpoint. mt.compharmaceuticalonline.com | | In-Situ Raman Spectroscopy | * Disappearance of reactant peaks
Appearance of product peaks | Complementary to FTIR for real-time concentration profiling and process control. rsc.orgnih.gov | | Online Mass Spectrometry (MS) | * Volatile reactants and products (e.g., water removal) | Monitor reaction progress, especially in systems with volatile byproducts, to drive equilibrium. nih.govacs.org | | Online Chromatography (HPLC/GC) | * All reactants, intermediates, and products | Provide detailed, quantitative composition analysis for process validation and control, often used to calibrate spectroscopic models. nih.govrsc.org |
This table outlines how different Process Analytical Technologies can be applied to monitor the key chemical species involved in the synthesis of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For Benzyl (B1604629) 3-chloropropanoate (B8744493), DFT calculations offer insights into how its structural features govern its chemical behavior.
DFT methods are employed to optimize the molecule's three-dimensional geometry, providing precise bond lengths and angles in its most stable energetic state. These calculations can also predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results to confirm structural integrity.
A key application of DFT in studying reactivity is the analysis of the Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). orientjchem.org For Benzyl 3-chloropropanoate, the MEP analysis highlights specific reactive sites:
Electrophilic Regions : Positive potential (blue/green areas) is typically concentrated around the carbonyl carbon and the carbon atom bonded to the chlorine. The carbonyl carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the two oxygen atoms. The β-chloro group further enhances the electrophilic character of the adjacent carbon, making it a target for nucleophilic substitution reactions.
Nucleophilic Regions : Negative potential (red/yellow areas) is located around the carbonyl oxygen and the chlorine atom, indicating their propensity to interact with electrophiles or participate in hydrogen bonding. orientjchem.org
This detailed mapping of electronic properties allows for the prediction of selectivity in chemical reactions. For instance, in competitive reactions with a nucleophile, DFT can help determine whether the attack is more likely to occur at the carbonyl carbon (leading to ester cleavage) or the carbon bearing the chlorine atom (leading to substitution).
Table 1: Predicted Reactivity Sites in this compound via MEP Analysis
| Molecular Region | Electrostatic Potential | Predicted Reactivity | Potential Interacting Species |
| Carbonyl Carbon | Strongly Positive (Electron-poor) | Electrophilic | Nucleophiles (e.g., hydroxides, amines) |
| Carbon bonded to Chlorine | Moderately Positive (Electron-poor) | Electrophilic | Nucleophiles |
| Carbonyl Oxygen | Strongly Negative (Electron-rich) | Nucleophilic / H-bond acceptor | Protons, Lewis acids |
| Chlorine Atom | Moderately Negative (Electron-rich) | Nucleophilic / H-bond acceptor | Electrophiles |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in tracing the step-by-step pathways of chemical reactions involving this compound. By calculating the energy of reactants, transition states, and products, a complete reaction profile can be constructed, revealing the energetic barriers (activation energies) that control the reaction rate.
For example, the hydrolysis of this compound can proceed through different mechanisms depending on the pH of the medium. Computational models can elucidate these pathways:
Base-Mediated Hydrolysis : Modeling can map the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the departure of the benzyloxy leaving group.
Acid-Catalyzed Hydrolysis : The model would show the initial protonation of the carbonyl oxygen, followed by the attack of a water molecule, and subsequent steps leading to 3-chloropropanoic acid and benzyl alcohol.
Furthermore, computational studies can investigate more complex transformations, such as intramolecular cyclization reactions. Inspired by studies on similar ω-halo-esters, theoretical models could predict the feasibility of this compound undergoing an intramolecular nucleophilic substitution to form a β-lactone. researchgate.net By comparing the activation energies for the desired cyclization versus competing side reactions (like intermolecular reactions), the model can predict the likely product distribution under various conditions. researchgate.netmdpi.com These calculations involve locating the transition state structures for each potential pathway and comparing their relative Gibbs free energies. researchgate.net
Table 2: Hypothetical Energy Profile for Competing Reaction Pathways
| Reaction Pathway | Mechanistic Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Pathway Viability |
| Intermolecular Substitution | Nucleophilic attack by external Nu⁻ | 22.5 | Favored with high concentration of strong nucleophiles |
| Intramolecular Cyclization (β-lactone formation) | Internal attack by carboxylate oxygen | 28.0 | Higher energy barrier, less kinetically favorable |
| Ester Hydrolysis (Base-catalyzed) | Attack by OH⁻ on carbonyl carbon | 18.5 | Kinetically most favorable pathway in basic aqueous media |
Prediction of Catalytic Efficiencies and Stereochemical Outcomes
Beyond mechanistic analysis, computational modeling is a predictive tool for catalyst development and stereochemical control. In the synthesis of this compound via esterification, different acid catalysts (e.g., Brønsted vs. Lewis acids) may exhibit varying efficiencies. DFT calculations can resolve these discrepancies by comparing the activation energies of the reaction pathways facilitated by each catalyst. A lower calculated activation energy for the rate-determining step implies a more efficient catalyst.
Machine learning and chemoinformatics, trained on datasets from computational or experimental results, are emerging as powerful methods for predicting catalyst performance. nih.gov By representing catalyst structures with numerical descriptors, these models can rapidly screen virtual libraries of catalysts to identify candidates with the highest predicted selectivity and efficiency. nih.govmdpi.com
In reactions where new stereocenters are formed, computational chemistry is crucial for predicting stereochemical outcomes. For a reaction involving a chiral catalyst, models can calculate the energies of the diastereomeric transition states that lead to different enantiomers or diastereomers of the product. acs.org The energy difference between these transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. Molecular dynamics (MD) and molecular modeling can further explain how a substrate fits into a catalyst's active site, revealing the steric and electronic interactions that dictate stereoselectivity. researchgate.netacs.org This predictive power accelerates the development of asymmetric syntheses, minimizing the trial-and-error process in the laboratory. nih.gov
Table 3: Theoretical Screening of Catalysts for a Hypothetical Reaction
| Catalyst Type | Computational Method | Predicted ΔG‡ (kcal/mol) | Predicted Stereochemical Outcome (R:S ratio) |
| Chiral Phosphoric Acid A | DFT (B3LYP/6-31G) | 15.2 | 95:5 |
| Chiral Ni-BOX Complex | DFT (M06-2X/Def2TZVP) | 17.8 | 10:90 |
| Proline Derivative B | DFT (B3LYP/6-31G) | 20.1 | 60:40 |
| Uncatalyzed | DFT (B3LYP/6-31G*) | 31.5 | 50:50 (racemic) |
Degradation Pathways and Environmental Transformation Studies
Hydrolytic Degradation Processes
Hydrolysis is a primary degradation pathway for Benzyl (B1604629) 3-chloropropanoate (B8744493). This process involves the cleavage of the ester bond, which is susceptible to attack by water, especially under acidic or basic conditions.
Reaction Products : The hydrolysis of Benzyl 3-chloropropanoate yields benzyl alcohol and 3-chloropropanoic acid.
Influencing Factors : The rate of hydrolysis is influenced by pH and temperature. The reaction can be catalyzed by both acids and bases.
Analytical Monitoring : Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of hydrolysis and map the degradation kinetics.
Table 1: Products of Hydrolytic Degradation
| Starting Material | Degradation Process | Primary Products |
| This compound | Hydrolysis | Benzyl alcohol |
| 3-chloropropanoic acid |
Thermal Decomposition Profiles and Byproduct Formation
When subjected to high temperatures, this compound undergoes thermal decomposition.
Decomposition Threshold : Thermal degradation may occur at temperatures exceeding 150°C.
Byproducts : The decomposition process can lead to the formation of various byproducts, including chlorinated compounds like benzyl chloride through retro-ene reactions. The release of harmful gases is also possible during thermal decomposition. aksci.com
Literature Observations : Some studies have noted decomposition at temperatures around 204-206°C. rsc.org
Table 2: Thermal Decomposition Data
| Temperature Range | Observed Phenomena | Potential Byproducts |
| >150°C | Onset of thermal degradation | Benzyl chloride |
| 204-206°C | Decomposition observed | Not specified |
Investigation of Oxidative Degradation Mechanisms
Oxidative processes can also contribute to the breakdown of this compound in the environment.
Potential Products : Oxidative degradation may result in the formation of chlorinated aromatic intermediates. For instance, compounds similar in structure to 3,5-dichloro-4-hydroxybenzoic acid have been suggested as potential oxidation products.
Potential for Bioremediation and Microbial Interactions
The potential for bioremediation of this compound and related chlorinated compounds is an area of active research.
Microbial Degradation : Certain microorganisms possess enzymes, such as dehalogenases, that can break down halogenated organic compounds. frontiersin.org For example, some bacteria can degrade related compounds like 3-chloropropionic acid. grafiati.com
Enzymatic Action : The degradation process often involves enzymes that can cleave the carbon-halogen bond, which is a critical step in the detoxification of such compounds. frontiersin.org The ester group in this compound can also be a target for esterases, enzymes that hydrolyze esters.
Research on Related Compounds : Studies on similar molecules, such as tert-butyl 3-chloropropanoate, indicate the potential for bioremediation applications using microorganisms capable of degrading halogenated compounds.
Q & A
Q. What are the recommended laboratory methods for synthesizing Benzyl 3-chloropropanoate?
- Methodological Answer: this compound can be synthesized via esterification of 3-chloropropanoic acid with benzyl alcohol, typically using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is carried out under reflux conditions with azeotropic removal of water to drive the equilibrium. Post-reaction, purification involves neutralization, extraction with dichloromethane, and distillation under reduced pressure. Purity validation (≥95%) can be achieved via GC-MS or HPLC, as demonstrated in analogous ester syntheses .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer: While no specific SDS exists for this compound, extrapolating from structurally similar benzyl esters (e.g., benzyl 3-aminopropanoate hydrochloride), researchers should:
- Use nitrile gloves and safety goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry place away from oxidizing agents.
Emergency procedures should align with general organic acid chloride handling guidelines, including immediate rinsing for spills and consultation with toxicity databases for related chlorinated compounds .
Q. Which analytical techniques are most effective for purity assessment?
- Methodological Answer: Purity analysis requires a combination of:
- Gas Chromatography (GC): To quantify volatile impurities using a polar column (e.g., DB-5) and flame ionization detection, referencing retention indices from analogous esters .
- NMR Spectroscopy: H and C NMR can confirm structural integrity by identifying characteristic peaks (e.g., benzyl CH at ~5.1 ppm and carbonyl at ~170 ppm) .
- HPLC: Reverse-phase C18 columns with UV detection at 210–220 nm are optimal for non-volatile contaminants .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Methodological Answer: Conflicting spectral data (e.g., unexpected NMR splitting or IR carbonyl shifts) may arise from solvent interactions or tautomerism. Strategies include:
- Repeating experiments in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess solvent effects.
- Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity.
- Comparing with computational simulations (e.g., DFT for IR/NMR predictions) to identify structural anomalies .
Q. What degradation pathways are observed for this compound under varying conditions?
- Methodological Answer: Under acidic or alkaline hydrolysis, the ester bond cleaves to yield 3-chloropropanoic acid and benzyl alcohol. Thermal degradation (>150°C) may produce chlorinated byproducts (e.g., benzyl chloride) via retro-ene reactions. Accelerated stability studies (40°C/75% RH) coupled with LC-MS can map degradation kinetics. Chlorinated aromatic intermediates, similar to 3,5-dichloro-4-hydroxybenzoic acid, have been identified as potential oxidation products .
Q. How can reaction conditions be optimized to minimize side reactions during synthesis?
- Methodological Answer: Side reactions (e.g., transesterification or acid-catalyzed dimerization) are mitigated by:
- Using anhydrous conditions and molecular sieves to suppress hydrolysis.
- Optimizing catalyst loading (e.g., 1–2 mol% p-TsOH) to balance reaction rate and selectivity.
- Employing low-temperature reflux (e.g., 80–90°C) to limit thermal decomposition.
Kinetic monitoring via in situ FTIR or Raman spectroscopy helps identify optimal termination points .
Q. What strategies address contradictions in catalytic efficiency studies for this compound’s synthesis?
- Methodological Answer: Conflicting catalytic data (e.g., Brønsted vs. Lewis acid efficiency) can be analyzed through:
- Comparative Kinetic Studies: Measuring initial rates under standardized conditions (e.g., 0.1 M substrate, 1 mol% catalyst).
- Isotope Labeling: Using O-labeled benzyl alcohol to trace esterification pathways.
- Computational Modeling: DFT calculations to compare activation energies for different catalytic mechanisms.
Contradictions often arise from solvent polarity or substrate purity, necessitating rigorous control of these variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
